4,6-Dichloropyridin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

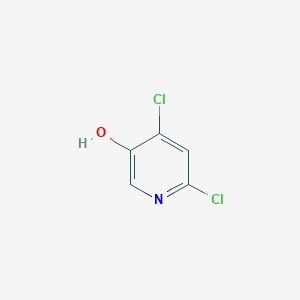

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPWOBLZTKMZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677442 | |

| Record name | 4,6-Dichloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196157-47-7 | |

| Record name | 4,6-Dichloro-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,6-Dichloropyridin-3-ol chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4,6-Dichloropyridin-3-ol

Executive Summary: this compound is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its utility stems from the strategic placement of reactive chloro-substituents and a hydroxyl group on the pyridine scaffold, allowing for sequential and regioselective derivatization. This guide provides a comprehensive overview of its known chemical properties, discusses its crucial tautomeric equilibrium, outlines a plausible synthetic pathway based on established chemical precedent, and details its reactivity, with a focus on its application in modern palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Compound Identification and Structure

This compound is a substituted aromatic heterocycle. The presence of two electron-withdrawing chlorine atoms significantly influences the electron density of the pyridine ring, impacting its reactivity.

-

IUPAC Name : this compound[1]

-

Synonyms : 2,4-Dichloro-5-hydroxypyridine, 4,6-Dichloro-3-pyridinol[2]

-

CAS Number : 1196157-47-7[3]

-

Molecular Formula : C₅H₃Cl₂NO[3]

Caption: Chemical Structure of this compound.

Physicochemical Properties and Tautomerism

While experimentally determined physical constants such as melting point and pKa for this compound are not widely reported in peer-reviewed literature, data can be computed or inferred from closely related analogs and supplier information. The compound is typically a solid at room temperature and is soluble in polar organic solvents.[2] It should be stored under refrigerated (2-8°C) and dry conditions to ensure stability.[3][5]

| Property | Value / Description | Source |

| Purity | >97% | Indofine Chemical Company[4] |

| Appearance | Solid | CymitQuimica[2] |

| XLogP3 | 2.1 | Computed by PubChem[1] |

| Hydrogen Bond Donor Count | 1 | Computed by PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed by PubChem[1] |

| Polar Surface Area | 33.1 Ų | Computed by PubChem[1] |

| Storage | 2-8°C, under dry conditions | Frontier Specialty Chemicals[3] |

The Critical Role of Tautomerism

A key chemical feature of 3-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form. In the case of this compound, it coexists with its zwitterionic keto tautomer, 4,6-dichloro-1,6-dihydropyridin-3-one. The position of this equilibrium is highly dependent on the solvent environment.

-

In the gas phase or non-polar, hydrophobic environments , the enol form (this compound) is heavily favored.

-

In polar, protic solvents like water , the zwitterionic keto form is significantly stabilized through hydrogen bonding, leading to a measurable equilibrium where both tautomers are present.

This phenomenon is critical for understanding the molecule's reactivity. The hydroxyl group of the enol form is nucleophilic and can be deprotonated, while the pyridone form has a reactive carbonyl group and an acidic N-H bond. Synthetic strategies must account for the presence of both species in solution.

Caption: Tautomeric equilibrium of this compound.

Proposed Synthesis and Purification

Proposed Reaction Scheme: 4,6-Dihydroxypyridin-3-ol → this compound

Rationale and Methodology

The conversion of hydroxyl groups on a pyridine or pyrimidine ring to chlorides is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride is the reagent of choice for this process. The reaction proceeds via the formation of phosphate esters, which are excellent leaving groups, followed by nucleophilic attack by chloride ions.

Causality Behind Experimental Choices:

-

Reagent : Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and, when used in excess, the solvent. Its high boiling point allows for the reaction to be conducted at elevated temperatures, which is often necessary to drive the chlorination of the relatively unreactive hydroxyl groups to completion.

-

Acid Scavenger : The reaction generates two equivalents of hydrochloric acid (HCl). To prevent unwanted side reactions and degradation of the starting material or product, an acid scavenger is crucial. A tertiary amine, such as N,N-diisopropylethylamine (Hunig's base) or N,N-dimethylaniline, is typically used.[6] These bases are non-nucleophilic and will not compete with the chloride ion.

-

Workup : The workup procedure is critical for safety and product isolation. Excess POCl₃ is highly reactive with water and must be quenched carefully by slowly adding the reaction mixture to ice. This exothermic process hydrolyzes the remaining POCl₃ to phosphoric acid. Subsequent neutralization with a base (e.g., NaOH or NaHCO₃) allows for the extraction of the organic product into a suitable solvent like ethyl acetate or dichloromethane.[7][8]

Proposed Experimental Protocol

Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup : To a flask equipped with a reflux condenser and a nitrogen inlet, charge 4,6-dihydroxypyridin-3-ol (1.0 eq) and phosphorus oxychloride (5-10 eq).

-

Addition of Base : While stirring the suspension, slowly add N,N-diisopropylethylamine (2.2 eq) dropwise.

-

Heating : Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

-

Quenching : After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction : Once the exotherm has subsided, neutralize the acidic aqueous solution to a pH of ~7-8 using a saturated solution of sodium bicarbonate or sodium hydroxide. Extract the aqueous layer three times with ethyl acetate.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its functional groups. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SₙAr) and serve as handles for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms. Halogenated N-heterocycles are excellent substrates for this reaction.[3] The chlorine atoms at the 4- and 6-positions of this compound can be selectively coupled with a wide range of aryl or vinyl boronic acids.

Mechanism and Key Components:

-

Catalyst : A palladium(0) species is the active catalyst. It is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, combined with a phosphine ligand (e.g., PPh₃, SPhos, XPhos).

-

Base : A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.

-

Solvent : The reaction is often performed in a mixture of an organic solvent (like dioxane, toluene, or THF) and water to dissolve both the organic substrate and the inorganic base.

References

- 1. This compound | C5H3Cl2NO | CID 46941480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1196157-47-7: 4,6-Dichloro-3-pyridinol | CymitQuimica [cymitquimica.com]

- 3. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 4. This compound | 1196157-47-7 | INDOFINE Chemical Company [indofinechemical.com]

- 5. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 6. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 7. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 8. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4,6-Dichloropyridin-3-ol (CAS: 1196157-47-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Versatile Scaffold in Chemical Synthesis

4,6-Dichloropyridin-3-ol is a halogenated pyridinol derivative that has emerged as a valuable and versatile building block in the landscape of organic synthesis. Its unique electronic and steric properties, arising from the strategic placement of two chlorine atoms and a hydroxyl group on the pyridine ring, render it a highly reactive intermediate for the construction of more complex molecular architectures. This guide aims to provide a comprehensive technical overview of this compound, consolidating available information on its properties, synthesis, reactivity, and potential applications, with a particular focus on its utility in the synthesis of novel compounds for pharmaceutical and agrochemical research. While specific documented protocols for this exact compound are limited in publicly accessible literature, this guide will draw upon established principles of pyridine chemistry and data from closely related analogues to provide expert-driven insights into its handling and synthetic potential.

Physicochemical and Structural Characteristics

This compound is a solid at room temperature, and its core structure consists of a pyridine ring substituted with two chlorine atoms at positions 4 and 6, and a hydroxyl group at position 3.[1] The presence of both chloro and hydroxyl functionalities imparts a dual reactivity to the molecule, making it an attractive starting material for a variety of chemical transformations.

| Property | Value | Source |

| CAS Number | 1196157-47-7 | [1] |

| Molecular Formula | C₅H₃Cl₂NO | [1] |

| Molecular Weight | 163.99 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Solid | [1] |

| Storage | 2-8 °C under dry conditions | [2] |

Synthesis of this compound: A Proposed Pathway

While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the search results, a plausible synthetic route can be conceptualized based on established pyridine chemistry. A common strategy for the synthesis of dichlorinated pyridinols involves the chlorination of a corresponding dihydroxypyridine precursor.

Disclaimer: The following protocol is a theoretical pathway and has not been experimentally validated from the provided search results. It is based on general organic synthesis principles.

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Methodology (Hypothetical):

-

Reaction Setup: In a well-ventilated fume hood, a dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer would be charged with the starting material, 4,6-dihydroxypyridin-3-ol.

-

Reagent Addition: A suitable chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), would be added cautiously to the flask. These reactions are often exothermic and may require cooling.

-

Reaction Conditions: The reaction mixture would be heated to reflux for a period sufficient to ensure complete conversion, which could be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture would be cooled to room temperature and the excess chlorinating agent carefully quenched, typically by slow addition to ice water. The resulting aqueous solution would then be neutralized with a suitable base, such as sodium bicarbonate.

-

Isolation and Purification: The crude product, which may precipitate out of the solution, would be collected by filtration. Further purification could be achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield pure this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The chlorine atoms are susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, while the hydroxyl group can undergo O-alkylation, O-acylation, or be converted into a better leaving group for further transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms activates the ring towards nucleophilic attack. The chlorine atoms at the 4 and 6 positions can be sequentially or simultaneously displaced by a variety of nucleophiles.

Reaction Mechanism: Nucleophilic Substitution

Caption: Generalized mechanism for nucleophilic aromatic substitution.

Experimental Workflow: Nucleophilic Substitution

A typical procedure would involve dissolving this compound in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by the addition of the nucleophile and a base (e.g., potassium carbonate, sodium hydride) if required. The reaction mixture would then be heated to facilitate the substitution. The progress of the reaction would be monitored by TLC or LC-MS.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

The chlorine atoms on the pyridine ring are also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. This is a powerful method for introducing aryl, heteroaryl, or vinyl groups at the 4 and/or 6 positions.

Reaction Mechanism: Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: Suzuki-Miyaura Coupling

In a representative protocol, this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate) would be combined in a suitable solvent system, such as a mixture of toluene and water or dioxane and water. The reaction mixture would be degassed and then heated under an inert atmosphere until the starting material is consumed. After work-up, the desired coupled product would be purified by chromatography.

Potential Applications in Drug Discovery

Halogenated pyridines are prevalent scaffolds in medicinal chemistry due to their ability to participate in hydrogen bonding and halogen bonding, as well as their metabolic stability. Derivatives of dichloropyridines have been investigated for a range of biological activities. The structural motif of this compound serves as a starting point for the synthesis of libraries of compounds for screening against various therapeutic targets.

Hypothetical Signaling Pathway Modulation:

Derivatives of this compound could potentially be designed to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

Caption: Potential mechanism of action for a kinase inhibitor.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on available safety data for this compound and its analogues, the following GHS hazard statements are relevant:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a promising synthetic intermediate with significant potential for the development of novel compounds in the pharmaceutical and agrochemical sectors. Its rich and versatile reactivity, stemming from the presence of two reactive chlorine atoms and a hydroxyl group, allows for a wide range of chemical modifications. While detailed experimental protocols for this specific compound are not widely available in the public domain, this guide provides a solid foundation for researchers to explore its synthetic utility by drawing on established chemical principles and the known reactivity of related heterocyclic systems. As research in this area continues, it is anticipated that the full potential of this compound as a key building block will be further realized.

References

Introduction: The Strategic Value of 4,6-Dichloropyridin-3-ol

An In-depth Technical Guide to the Synthesis of 4,6-Dichloropyridin-3-ol

In the landscape of modern pharmaceutical and specialty chemical development, the strategic synthesis of highly functionalized heterocyclic compounds is paramount. This compound (CAS: 1196157-47-7) emerges as a valuable and versatile synthetic building block.[1][2] Its pyridine core, substituted with two reactive chlorine atoms and a nucleophilic hydroxyl group, presents a trifecta of functional handles for elaboration into more complex molecular architectures. Despite its utility, a direct, high-yield synthesis of this compound is not prominently documented in readily available literature, necessitating a reasoned, multi-step approach grounded in established principles of heterocyclic chemistry.

This guide provides a comprehensive examination of a proposed, robust synthetic pathway to this compound. We will dissect each transformation, explaining the underlying mechanistic principles and the rationale for the selection of reagents and conditions. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this synthesis.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of this compound suggests a pathway that concludes with the formation of the hydroxyl group from a more synthetically accessible amine precursor. This approach leverages the reliability of diazotization-hydrolysis reactions on heteroaromatic amines. The precursor, 4,6-Dichloropyridin-3-amine, can be envisioned as arising from the reduction of a nitro group, a robust and high-yielding transformation. This leads us to a key intermediate, 4,6-Dichloro-3-nitropyridine. The synthesis of this intermediate is the cornerstone of the proposed pathway, likely achievable through the chlorination of a corresponding dihydroxynitropyridine.

This multi-step strategy is designed to maximize yield and purity by breaking down the synthesis into a series of well-understood and controllable chemical transformations.

Caption: Proposed Retrosynthetic Pathway for this compound.

Part 1: Synthesis of the Core Intermediate: 4,6-Dichloro-3-nitropyridine

The initial stages of the synthesis focus on constructing the key dichloronitropyridine intermediate. This is accomplished in two critical steps: regioselective nitration followed by a robust chlorination reaction.

Step 1A: Nitration of 4,6-Dihydroxypyridine

The synthesis commences with the electrophilic nitration of a suitable pyridine precursor. While 3-hydroxypyridine could be considered, starting with 4,6-dihydroxypyridine offers a more controlled route to the desired substitution pattern. The two hydroxyl groups are strongly activating and ortho-, para-directing. The pyridine nitrogen is deactivating and directs meta to its position. This combination strongly favors electrophilic attack at the C3 and C5 positions.

Mechanism Insight: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A mixture of nitric and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich pyridine ring. The choice of a mixed acid system is crucial for generating a sufficient concentration of the nitronium ion to overcome the inherent electron deficiency of the pyridine ring, even with activating hydroxyl groups present.

Step 1B: Dichlorination of 4,6-dihydroxy-3-nitropyridine

With the nitro group installed, the next critical transformation is the conversion of the two hydroxyl groups to chlorine atoms. This is a classic chlorodehydroxylation reaction, for which phosphorus oxychloride (POCl₃) is the reagent of choice.[3] This reaction is widely employed in the synthesis of chlorinated heterocycles from their hydroxylated analogues.[4][5][6]

Causality of Reagent Choice: Phosphorus oxychloride serves as both the chlorinating agent and, when used in excess, the solvent. The reaction mechanism involves the initial formation of a dichlorophosphate ester at each hydroxyl position. These esters are excellent leaving groups. Subsequent nucleophilic attack by a chloride ion (from POCl₃) on the carbon atoms of the pyridine ring displaces the dichlorophosphate group, yielding the desired chlorinated product. The presence of a base, such as pyridine or N,N-diisopropylethylamine, can be used to facilitate the reaction and neutralize the HCl byproduct.[3][7]

Caption: Workflow for the Synthesis of the Key Dichloronitropyridine Intermediate.

Part 2: Elaboration to the Final Product

With the core intermediate in hand, the final two steps involve standard, high-fidelity transformations to install the required amine and, ultimately, the target hydroxyl group.

Step 2A: Reduction of 4,6-Dichloro-3-nitropyridine

The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Several reliable methods are available, with catalytic hydrogenation being a preferred industrial choice due to its clean nature and high efficiency.[8]

Methodology Comparison:

-

Catalytic Hydrogenation: Using a catalyst such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) under a hydrogen atmosphere is highly effective for reducing aromatic nitro groups.[8][9] This method avoids the use of stoichiometric metal reagents and produces water as the only byproduct.

-

Metal/Acid Reduction: Classic methods using metals like iron, tin, or zinc in an acidic medium (e.g., HCl) are also effective.[10] While robust, these methods generate significant metal waste streams, complicating workup and purification.

For this guide, we will focus on catalytic hydrogenation as the more environmentally benign and efficient method.

Step 2B: Diazotization and Hydrolysis of 4,6-Dichloropyridin-3-amine

The final step involves the conversion of the 3-amino group to a 3-hydroxyl group. This is achieved via a diazotization reaction, followed by in-situ hydrolysis of the resulting diazonium salt. This is a well-established method for producing phenols and hydroxylated heterocycles from their corresponding amines.[11][12]

Mechanistic Rationale: The aminopyridine is treated with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as sulfuric acid, at low temperatures (typically 0-5 °C). This generates nitrous acid (HONO) in situ, which then reacts with the amine to form a diazonium salt. Pyridine diazonium salts are often unstable and, upon gentle warming in the aqueous acidic medium, readily lose dinitrogen gas (N₂), allowing for attack by water to form the final hydroxylated product.[11][13] The low temperature is critical to control the reaction and prevent premature decomposition of the diazonium intermediate.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory-specific equipment and safety procedures.

Protocol 1: Synthesis of 4,6-Dichloro-3-nitropyridine

-

Nitration: To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add 4,6-dihydroxypyridine in portions, ensuring the temperature remains below 10 °C. Once addition is complete, slowly add a stoichiometric equivalent of concentrated nitric acid dropwise. Allow the reaction to stir at low temperature for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor reaction completion by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 4,6-dihydroxy-3-nitropyridine, can be collected by filtration, washed with cold water until the washings are neutral, and dried.

-

Dichlorination: In a flask equipped with a reflux condenser and a gas scrubber, suspend the dried 4,6-dihydroxy-3-nitropyridine in an excess of phosphorus oxychloride (POCl₃). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux (approx. 105-110 °C) and maintain for 6-8 hours.

-

Isolation: After cooling, carefully remove the excess POCl₃ under reduced pressure. The remaining residue is then cautiously quenched by pouring it onto a mixture of crushed ice and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 4,6-Dichloro-3-nitropyridine, which can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound

-

Reduction: Dissolve 4,6-Dichloro-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate. Add 5-10 mol% of 10% Pd/C catalyst. Pressurize the reaction vessel with hydrogen gas (typically 1-3 atm or using a hydrogen balloon) and stir vigorously at room temperature.[9] Monitor the reaction by TLC until the starting material is fully consumed.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

-

Diazotization/Hydrolysis: Cool the combined filtrate to 0-5 °C. Slowly add this solution to a pre-cooled solution of concentrated sulfuric acid. While maintaining the low temperature, add a solution of sodium nitrite in water dropwise. After stirring for 1 hour at 0-5 °C, slowly warm the reaction mixture to 40-50 °C and hold until nitrogen evolution ceases.

-

Final Isolation: Cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH or Na₂CO₃) to a slightly acidic or neutral pH. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude this compound can be purified by column chromatography.

Data Summary Table

| Step | Reaction | Key Reagents | Typical Conditions | Rationale / Citation |

| 1A | Nitration | H₂SO₄, HNO₃ | 0 °C to Room Temp | Generates electrophilic NO₂⁺ for aromatic substitution. |

| 1B | Dichlorination | POCl₃, DMF (cat.) | Reflux (~110 °C) | Converts hydroxyl groups to chlorides via a dichlorophosphate intermediate.[3] |

| 2A | Nitro Reduction | H₂, Pd/C | Room Temp, 1-3 atm | Clean and efficient reduction of nitro group to amine.[8][9] |

| 2B | Diazotization | NaNO₂, H₂SO₄ (aq) | 0-5 °C, then warm | Forms an unstable diazonium salt that hydrolyzes to the hydroxyl group.[11][12] |

Conclusion and Future Directions

The proposed four-step synthesis provides a logical and robust pathway to this compound from commercially available starting materials. Each step is based on well-established and reliable chemical transformations, offering high confidence in its viability. Key challenges in scaling this synthesis will include optimizing reaction conditions to maximize yields, managing the exothermic nature of the nitration and chlorination steps, and developing efficient purification protocols to remove isomeric impurities. Future work could explore alternative chlorinating agents or investigate one-pot procedures to streamline the synthesis and reduce waste. This guide serves as a foundational blueprint for researchers to successfully synthesize this valuable heterocyclic building block.

References

- 1. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 2. This compound | C5H3Cl2NO | CID 46941480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. 2,4-DICHLORO-5-NITROPYRIDINE | 4487-56-3 [chemicalbook.com]

- 6. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 7. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 8. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.org [mdpi.org]

- 11. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 13. portal.tpu.ru [portal.tpu.ru]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 4,6-Dichloropyridin-3-ol

This guide provides a comprehensive technical analysis of the molecular structure, bonding, and spectroscopic properties of 4,6-dichloropyridin-3-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to offer a deep understanding of this important heterocyclic building block.

Introduction and Strategic Importance

This compound, with the molecular formula C₅H₃Cl₂NO, is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty organic chemicals.[1] The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and other key intermolecular interactions.[2] The presence of two chlorine atoms and a hydroxyl group on the pyridine ring of this compound imparts unique reactivity and electronic properties, making it a versatile precursor for creating more complex molecular architectures.

A central aspect of the chemistry of hydroxypyridines is the phenomenon of tautomerism, the equilibrium between the hydroxy (pyridinol) form and the keto (pyridone) form.[3] The position of this equilibrium is highly sensitive to the nature and position of other substituents on the ring, as well as the solvent environment.[4] A thorough understanding of the dominant tautomeric form of this compound is therefore critical for predicting its reactivity, physical properties, and biological activity.

Tautomerism: The Pyridinol-Pyridone Equilibrium

The molecular structure of this compound is not static; it exists as an equilibrium between two primary tautomers: the aromatic pyridin-3-ol form and the non-aromatic (or less aromatic) pyridone form.

Caption: Figure 1. Tautomeric equilibrium of this compound.

The stability of these tautomers is governed by a delicate balance of factors:

-

Aromaticity: The pyridinol form possesses a fully aromatic pyridine ring, which confers significant thermodynamic stability. The pyridone form, by contrast, has a diene-like system and is generally considered non-aromatic or having reduced aromatic character.

-

Bond Energies: The pyridone form benefits from the presence of a strong carbon-oxygen double bond (C=O) compared to the carbon-oxygen single bond (C-O) in the pyridinol form.

-

Substituent Effects: The electron-withdrawing nature of the two chlorine atoms at positions 4 and 6 significantly influences the electron density distribution in the ring, thereby affecting the relative stability of the tautomers.

-

Solvent Effects: The equilibrium can be dramatically shifted by the solvent. Polar, protic solvents can stabilize the more polar pyridone tautomer through hydrogen bonding.[4][5]

For 3-hydroxypyridine, the pyridinol tautomer is generally favored. The influence of the two chlorine atoms in this compound is expected to further favor the pyridinol form by inductively withdrawing electron density and making the pyridinic nitrogen less basic and the hydroxyl proton more acidic.

Molecular Structure and Bonding: A Computational Approach

In the absence of a published crystal structure for this compound, computational chemistry, particularly Density Functional Theory (DFT), provides a robust and reliable method for determining its geometric and electronic structure.[6][7]

Workflow for Computational Analysis

The following workflow outlines a standard, high-quality protocol for the computational investigation of this compound using DFT. This protocol is designed to ensure accuracy and reproducibility.

References

- 1. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum [chemicalbook.com]

- 5. Methyl 4,6-dichloropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4,6-Dichloropyridin-3-ol: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the intricate process of drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of success. Solubility dictates the bioavailability, formulation strategies, and ultimately, the therapeutic efficacy of a drug candidate. This guide provides an in-depth technical exploration of the solubility of 4,6-Dichloropyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry. While specific experimental solubility data for this compound is not extensively available in public literature, this guide will leverage fundamental principles of physical chemistry and our understanding of its molecular structure to provide a robust framework for researchers and scientists. We will explore the theoretical underpinnings of its solubility, predict its behavior in various organic solvents, and provide a detailed protocol for experimental solubility determination.

Physicochemical Properties of this compound: A Molecular Portrait

A thorough understanding of a molecule's physicochemical properties is paramount to predicting its solubility. Here, we delve into the key characteristics of this compound.

| Property | Value/Information | Source |

| Molecular Formula | C₅H₃Cl₂NO | --INVALID-LINK-- |

| Molecular Weight | 163.98 g/mol | --INVALID-LINK-- |

| CAS Number | 1196157-47-7 | --INVALID-LINK-- |

| Predicted logP | 2.1 | --INVALID-LINK-- |

| Appearance | Likely a solid at room temperature | Inferred from similar structures |

The predicted octanol-water partition coefficient (logP) of 2.1 suggests that this compound has a moderate degree of lipophilicity. This value serves as a crucial starting point for our solubility predictions.

Theoretical Framework: Predicting the Solubility of this compound

The age-old adage of "like dissolves like" remains a powerful guiding principle in solubility science. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of this compound, we must analyze its structural features and their potential interactions with different classes of organic solvents.

The this compound molecule possesses several key functional groups that will dictate its solubility:

-

A Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

-

A Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, contributing to the molecule's polarity.

-

Two Chlorine Atoms (-Cl): These electronegative atoms contribute to the molecule's overall polarity and can participate in dipole-dipole interactions.

Based on this structure, we can make the following reasoned predictions about its solubility in different solvent classes:

1. Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. We predict that this compound will exhibit good solubility in these solvents. The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of the solvent molecules. The pyridine nitrogen can also accept a hydrogen bond from the solvent.

2. Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents have significant dipole moments and can act as hydrogen bond acceptors but not donors. We anticipate moderate to good solubility in these solvents. The primary interactions will be dipole-dipole forces and hydrogen bonding between the solute's hydroxyl group and the solvent's hydrogen bond accepting groups (e.g., the carbonyl group in acetone or the sulfoxide group in DMSO).

3. Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and cannot participate in hydrogen bonding. Due to the presence of the polar hydroxyl group and the pyridine ring, we predict poor solubility of this compound in nonpolar solvents. The energy required to break the strong intermolecular forces (hydrogen bonding) between the solute molecules would not be compensated by the weak van der Waals forces that would form between the solute and the nonpolar solvent.

The following diagram illustrates the logical relationship between solvent properties and the predicted solubility of this compound.

Caption: Predicted solubility based on solvent class and intermolecular forces.

Experimental Protocol for Determining the Solubility of this compound

To obtain definitive solubility data, experimental determination is essential. The following is a detailed, step-by-step methodology for determining the equilibrium solubility of this compound in an organic solvent.

Safety First: Handling this compound

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). The GHS classification for this compound indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Therefore, the following personal protective equipment (PPE) is mandatory:

-

Safety goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

A lab coat

-

Work should be conducted in a well-ventilated fume hood.

Equilibrium Solubility Determination Method

This method involves preparing a saturated solution of the compound and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Magnetic stirrer and stir bars

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the solution to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Develop a suitable HPLC method to separate and quantify the compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the filtered sample from the saturated solution.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

The following diagram outlines the experimental workflow for determining solubility.

Caption: Experimental workflow for equilibrium solubility determination.

Conclusion: A Practical Framework for Solubility Assessment

For drug development professionals, this theoretical framework serves as an invaluable tool for initial solvent screening and formulation design. However, it is imperative to underscore that these are predictions. The provided detailed experimental protocol for equilibrium solubility determination offers a clear and robust pathway to obtaining the precise, quantitative data necessary for advancing a drug candidate through the development pipeline. By combining theoretical understanding with rigorous experimental validation, researchers can confidently navigate the critical solubility challenges inherent in pharmaceutical development.

Unlocking the Potential of 4,6-Dichloropyridin-3-ol: A Technical Guide for Novel Research Applications

For Immediate Release

Shanghai, China – December 31, 2025 – As the landscape of drug discovery and materials science continually evolves, the exploration of novel chemical scaffolds is paramount. This technical guide delves into the untapped potential of 4,6-Dichloropyridin-3-ol, a versatile heterocyclic building block poised for significant contributions in medicinal chemistry, agrochemicals, and beyond. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining the foundational chemistry of this compound and charting a course for future research endeavors.

Core Compound Analysis: Physicochemical Properties and Spectroscopic Profile

This compound is a substituted pyridinol with the molecular formula C₅H₃Cl₂NO.[1] Its structure is characterized by a pyridine ring functionalized with two chlorine atoms at positions 4 and 6, and a hydroxyl group at position 3. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of a diverse array of more complex molecules.

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂NO | [1] |

| Molecular Weight | 163.99 g/mol | PubChem |

| CAS Number | 1196157-47-7 | [1] |

| Appearance | Off-white to pale yellow powder | |

| Storage | 2-8°C, under inert atmosphere | [1] |

While detailed, publicly available spectroscopic data for this compound is limited, the expected spectral characteristics can be predicted based on its structure. The ¹H NMR spectrum would likely show two aromatic protons, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating hydroxyl group. The ¹³C NMR spectrum would display five distinct signals for the pyridine ring carbons. The IR spectrum is expected to show a characteristic broad O-H stretching band for the hydroxyl group and C-Cl stretching vibrations. Mass spectrometry would reveal a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms.

Synthetic Pathways: Accessing the this compound Scaffold

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for cost-effective scale-up and the preparation of analogs. A plausible and efficient synthetic route involves the chlorination of a dihydroxypyridine precursor. A general protocol, adapted from the synthesis of related dichloropyrimidines, is outlined below.[2][3][4]

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4,6-Dihydroxypyridin-3-ol

-

To a solution of a suitable malonic acid derivative and an ammonia source in an appropriate solvent, add a condensing agent.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and adjust the pH to precipitate the product.

-

Filter the solid, wash with a suitable solvent, and dry under vacuum to obtain 4,6-dihydroxypyridin-3-ol.

Step 2: Chlorination to this compound

-

To a flask containing 4,6-dihydroxypyridin-3-ol, add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in the presence of a catalytic amount of a tertiary amine.[3]

-

Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

-

Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), while the hydroxyl group can undergo various transformations such as etherification and esterification. The pyridine nitrogen also offers a site for quaternization.

Nucleophilic Aromatic Substitution (SNAr) at C4 and C6

The chlorine atoms at the C4 and C6 positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine ring nitrogen. The C4 position is generally more electrophilic and therefore more susceptible to initial substitution.[5] This allows for sequential and regioselective derivatization.

Caption: Sequential nucleophilic aromatic substitution on this compound.

Potential Nucleophiles:

-

Amines: Primary and secondary amines can displace the chlorine atoms to form aminopyridine derivatives.

-

Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides will yield the corresponding ether derivatives.

-

Thiols: Thiolates can be used to introduce sulfur-containing moieties.

Reactions at the C3-Hydroxyl Group

The hydroxyl group can be readily derivatized to explore structure-activity relationships.

-

Etherification: Williamson ether synthesis using an alkyl halide in the presence of a base will produce a variety of ethers.

-

Esterification: Reaction with acyl chlorides or carboxylic anhydrides will yield the corresponding esters.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituents are also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of aryl, heteroaryl, or alkyl groups.[6][7][8][9] This opens up a vast chemical space for the synthesis of novel biaryl and related structures.

Potential Research Areas and Applications

The structural features of this compound and its derivatives suggest several promising avenues for research and development.

A. Medicinal Chemistry: Scaffolds for Drug Discovery

The pyridine and pyridinol moieties are privileged structures in medicinal chemistry, found in numerous approved drugs.[10]

-

Kinase Inhibitors: The dichloropyridine scaffold is present in several kinase inhibitors.[11][12][13][14] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the ATP-binding site of many kinases. Derivatives of this compound could be designed and synthesized as potential inhibitors of kinases implicated in cancer and inflammatory diseases.

-

Antimicrobial Agents: Substituted pyridines and pyridinols have demonstrated significant antibacterial and antifungal activity.[15][16][17][18][19] The derivatization of the this compound core with various lipophilic and electron-withdrawing/donating groups could lead to the discovery of novel antimicrobial agents with improved potency and selectivity.

B. Agrochemicals: Development of Novel Herbicides and Fungicides

Dichloropyridine derivatives are well-represented in the agrochemical industry, with some exhibiting potent herbicidal activity.[10][20] For instance, they can mimic the action of natural auxins, leading to uncontrolled growth and subsequent death of broadleaf weeds.[20] The this compound scaffold could serve as a starting point for the development of new herbicides with potentially novel modes of action.[21][22][23]

Future Directions and Conclusion

This compound represents a largely unexplored yet highly promising chemical entity. Its straightforward accessibility and versatile reactivity make it an ideal starting point for the generation of diverse chemical libraries. Future research should focus on:

-

Systematic Derivatization: A thorough exploration of the derivatization potential through nucleophilic substitution, etherification, and cross-coupling reactions.

-

Biological Screening: Comprehensive screening of the synthesized derivatives against a panel of biological targets, including kinases, microbial strains, and plant models.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

References

- 1. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 2. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 3. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 4. CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. grdc.com.au [grdc.com.au]

- 11. benchchem.com [benchchem.com]

- 12. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and antibacterial activity of oxazolidinones containing pyridine substituted with heteroaromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4,6-Dichloropyridin-3-ol Derivatives and Analogs: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,6-dichloropyridin-3-ol core represents a versatile scaffold in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the electronegative chlorine atoms, the hydroxyl group, and the pyridine nitrogen, offer a rich platform for the development of novel derivatives with a wide range of biological activities and material properties. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound and its analogs. We will delve into detailed synthetic protocols, explore key chemical transformations such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, and discuss the structure-activity relationships of these compounds in various therapeutic areas, including oncology and infectious diseases.

The this compound Scaffold: Physicochemical Properties and Reactivity

This compound is a crystalline solid with the molecular formula C₅H₃Cl₂NO and a molecular weight of 163.98 g/mol .[1] The presence of two electron-withdrawing chlorine atoms at positions 4 and 6 significantly influences the electron density of the pyridine ring, making it susceptible to nucleophilic attack. The hydroxyl group at position 3 is a key functional handle for derivatization, allowing for the synthesis of a diverse library of analogs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1196157-47-7 | [1] |

| Molecular Formula | C₅H₃Cl₂NO | [1] |

| Molecular Weight | 163.98 g/mol | [1] |

| Appearance | Solid | |

| Storage | Store at 2-8 °C under dry conditions.[1] |

The reactivity of the this compound core is dominated by the two chlorine substituents and the hydroxyl group. The chlorine atoms are susceptible to displacement by various nucleophiles, and their reactivity can be modulated by the reaction conditions and the nature of the nucleophile. The hydroxyl group can be readily alkylated, acylated, or used as a directing group in further aromatic substitutions.

Synthesis of the this compound Core

Proposed Synthetic Pathway:

The synthesis could proceed via the direct chlorination of 3-hydroxypyridine using a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), in an appropriate solvent. The reaction would likely require careful control of stoichiometry and temperature to achieve the desired dichlorination at positions 4 and 6.

Caption: Proposed synthesis of this compound.

Derivatization of the this compound Scaffold

The true synthetic utility of this compound lies in its potential for diversification. The two chlorine atoms and the hydroxyl group serve as versatile handles for introducing a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of material properties.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the pyridine ring are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino groups.

The Suzuki-Miyaura coupling is a highly efficient method for the formation of biaryl and heteroaryl-aryl structures. In the context of this compound, this reaction can be used to selectively replace one or both chlorine atoms with a variety of aryl or heteroaryl boronic acids or esters.

Caption: General scheme for Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane, toluene, or DME and an aqueous solution of the base.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: After completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, particularly when aiming for mono-substitution.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the dichloropyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chlorine atoms by a variety of nucleophiles, including amines, alkoxides, and thiolates.

Caption: General scheme for Nucleophilic Aromatic Substitution.

Experimental Protocol: General Procedure for Amination via SNAr

-

Reaction Setup: In a sealed tube or round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add the desired primary or secondary amine (1.1-2.0 eq.) and a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq.).

-

Reaction Execution: Heat the reaction mixture to an elevated temperature (typically 80-150 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired amino-substituted derivative.

The regioselectivity of the SNAr reaction can often be controlled by the reaction conditions and the nature of the nucleophile. For instance, bulkier nucleophiles may preferentially attack the less sterically hindered position.

Derivatization of the Hydroxyl Group

The 3-hydroxyl group provides another point of diversification. Standard organic transformations can be employed to generate a variety of ethers and esters.

-

Ether Synthesis (Williamson Ether Synthesis): The hydroxyl group can be deprotonated with a suitable base (e.g., NaH) and reacted with an alkyl halide to form the corresponding ether.

-

Esterification: Reaction with an acyl chloride or carboxylic anhydride in the presence of a base (e.g., pyridine, Et₃N) will yield the corresponding ester.

Applications of this compound Derivatives

The structural diversity that can be achieved from the this compound scaffold makes its derivatives attractive candidates for various applications, particularly in drug discovery.

Kinase Inhibitors

The pyridine and pyrimidine scaffolds are prevalent in many kinase inhibitors. The ability to introduce various substituents at the 4- and 6-positions of the pyridin-3-ol core allows for the systematic exploration of the chemical space around the ATP-binding site of kinases. Derivatives of dichloropyridines and dichloropyrimidines have shown inhibitory activity against a range of kinases, including p38 MAP kinase and MSK1.[2][3] The structure-activity relationship (SAR) of these inhibitors often reveals that specific substitutions at the chloro-positions are crucial for potent and selective inhibition.

Table 2: Representative Kinase Inhibitory Activity of Dichlorinated Heterocycles

| Scaffold | Target Kinase | IC₅₀ (nM) | Reference |

| Dichloropyrimidine derivative | MSK1 | Varies based on substitution | [3][4] |

| 2,3,5-Trisubstituted Pyridine | p38α MAPK | Varies based on substitution | [2] |

Antibacterial Agents

Pyridine-containing compounds have a long history as antibacterial agents. Derivatives of pyridin-3-ol and related structures have demonstrated activity against a range of Gram-positive bacteria.[5][6] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane. The ability to modify the substituents on the this compound core provides an opportunity to optimize antibacterial potency and spectrum.

Table 3: Representative Antibacterial Activity of Pyridin-3-ol Analogs

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Substituted 3-(pyridin-3-yl)-2-oxazolidinones | Staphylococcus aureus | 32-64 | [7] |

| Alkyl Pyridinol Derivatives | Staphylococcus aureus (including MRSA) | 4-32 | [5] |

Conclusion

This compound is a highly versatile and valuable scaffold for the synthesis of a diverse range of derivatives with significant potential in medicinal chemistry and materials science. The strategic functionalization of the two chlorine atoms and the hydroxyl group, primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, allows for the systematic exploration of structure-activity relationships. The demonstrated potential of related dichlorinated heterocycles as kinase inhibitors and antibacterial agents underscores the promise of this compound derivatives as a source of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound class is warranted to fully unlock its potential.

References

- 1. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 2. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]

- 7. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 4,6-Dichloropyridin-3-ol in Pharmaceutical Synthesis

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure. Within the diverse family of pyridine-based building blocks, 4,6-dichloropyridin-3-ol emerges as a compound of significant synthetic utility. Its trifunctional nature, featuring a hydroxyl group and two chlorine atoms at strategic positions, offers a versatile platform for the construction of complex molecular architectures.

This guide provides an in-depth exploration of this compound as a key intermediate in pharmaceutical research and development. We will delve into its chemical reactivity, highlighting the potential for selective functionalization, and provide detailed, field-proven protocols for its application in key synthetic transformations. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this building block for the discovery of next-generation pharmaceuticals.

Chemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective and safe utilization in the laboratory.

| Property | Value | Source |

| CAS Number | 1196157-47-7 | [1] |

| Molecular Formula | C₅H₃Cl₂NO | [1] |

| Molecular Weight | 163.98 g/mol | [1] |

| Appearance | Off-white to light brown solid | - |

| Storage | Store at 2-8°C under dry conditions | [1] |

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Strategic Functionalization: A Trifecta of Reactive Sites

The synthetic potential of this compound lies in the differential reactivity of its three functional groups: the hydroxyl group at the C3 position, and the two chlorine atoms at the C4 and C6 positions. This allows for a stepwise and controlled elaboration of the pyridine core.

The hydroxyl group behaves as a typical phenol, readily undergoing O-alkylation and O-arylation reactions. The chlorine atoms, situated on an electron-deficient pyridine ring, are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

The inherent electronic properties of the pyridine ring suggest that the C4 and C6 positions are activated towards nucleophilic attack. The relative reactivity of these two positions can be influenced by the reaction conditions and the nature of the nucleophile, offering opportunities for regioselective functionalization.

Below is a diagram illustrating the key reactive sites on the this compound scaffold and the potential synthetic transformations.

Caption: Key reactive sites and synthetic transformations of this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in many pharmaceutical agents. The chlorine atoms of this compound serve as excellent handles for such transformations.

Causality Behind Experimental Choices

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity in Suzuki-Miyaura couplings of chloro-heterocycles. Palladium catalysts, such as Pd(PPh₃)₄ or those generated in situ from a palladium precursor and a phosphine ligand, are commonly employed. The electron-rich and sterically hindered nature of modern phosphine ligands enhances the rate of oxidative addition, a key step in the catalytic cycle. The base is essential for the activation of the boronic acid and to facilitate the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often used, with their strength and solubility influencing the reaction outcome. Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often in the presence of water, are typically used to ensure the solubility of all reaction components.

Experimental Protocol: Mono-Arylation of this compound

This protocol describes a general procedure for the regioselective mono-arylation of this compound at the C4 or C6 position. The selectivity can often be tuned by careful selection of the catalyst, ligand, and reaction temperature.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the palladium catalyst under a positive flow of inert gas.

-

Add the anhydrous solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated product.

Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude reaction mixture, which should show the formation of a product with the expected mass-to-charge ratio. The regioselectivity of the arylation can be determined by nuclear magnetic resonance (NMR) spectroscopy of the purified product.

The following diagram outlines the workflow for the Suzuki-Miyaura coupling reaction.

Caption: Workflow for Suzuki-Miyaura mono-arylation of this compound.

Application in O-Alkylation Reactions

The hydroxyl group of this compound provides a convenient handle for the introduction of various alkoxy and aryloxy substituents through O-alkylation or O-arylation reactions. These transformations are fundamental in modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.

Causality Behind Experimental Choices

The Williamson ether synthesis is the most common method for O-alkylation. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide or other leaving group from an alkylating agent. The choice of base is crucial to ensure complete deprotonation without promoting side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of solvent, typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN), is important for dissolving the reactants and facilitating the SN2 reaction.

Experimental Protocol: O-Alkylation of this compound

This protocol provides a general procedure for the O-alkylation of this compound.

Materials:

-

This compound

-

Alkyl halide (e.g., R-Br, R-I) (1.0 - 1.2 equivalents)

-

Base (e.g., K₂CO₃, 1.5 - 2.0 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq) and the base (1.5 eq).

-

Add the anhydrous solvent and stir the suspension at room temperature.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-80 °C and stir for 2-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired O-alkylated product.

Self-Validation: The formation of the ether product can be confirmed by the disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the alkyl group in the ¹H NMR spectrum. The success of the reaction can also be verified by the expected mass peak in the mass spectrum.

The following diagram illustrates the logical relationship in the O-alkylation process.

Caption: Logical flow of the O-alkylation of this compound.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound represents a highly valuable and versatile building block for the synthesis of a diverse range of substituted pyridines with significant potential in drug discovery. The ability to selectively functionalize the hydroxyl group and the two chloro positions through well-established synthetic methodologies provides a powerful toolkit for medicinal chemists. The protocols and insights presented in these application notes offer a solid foundation for researchers to explore the rich chemistry of this compound and to design and synthesize novel pharmaceutical agents. As the demand for new and effective therapeutics continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of medicine.

References

Application Note & Protocol Guide: Synthesis of Kinase Inhibitors from 4,6-Dichloropyridin-3-ol

Abstract